![molecular formula C8H3BrF3NS2 B567888 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215206-27-1](/img/structure/B567888.png)

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

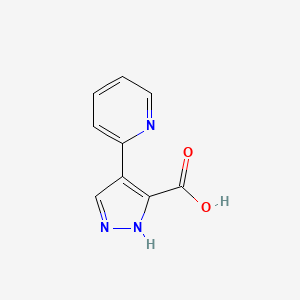

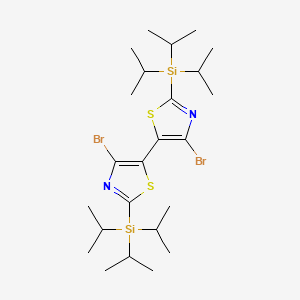

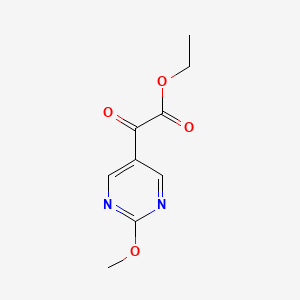

“6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It’s a part of a class of compounds that have been studied for their potential use as quorum sensing inhibitors .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzo[d]thiazole ring substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 4-position .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One significant application involves the synthesis of heterocyclic compounds, which are crucial in the development of materials with potential electronic, optical, and pharmaceutical uses. For instance, research has demonstrated the utility of related thiazole derivatives in synthesizing compounds with fungicidal activity, highlighting the role of such chemicals in agricultural chemistry (Bashandy, Abdelall, & El-Morsy, 2008). Furthermore, benzo[d][1,2,3]thiadiazole derivatives have been implemented in creating high-performance semiconductors for optoelectronic devices, underscoring the importance of these compounds in advancing materials science (Chen et al., 2016).

Antimicrobial and Antitumor Activities

Another area of application is in the exploration of antimicrobial and antitumor properties. Thiazole derivatives synthesized from precursors similar to 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol have shown promising results in antimicrobial activity studies. For example, novel sulphonamide derivatives were found to display significant antimicrobial effects, suggesting the potential for these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019). Additionally, specific benzo[d]thiazole derivatives have been evaluated for their antitumor activity, presenting a new avenue for cancer research (Ramadan, Abdel Hamid, Noureddin, & Badahdah, 2018).

Advanced Material Synthesis

The development of advanced materials also benefits from the unique properties of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol and its derivatives. Research into asymmetrical/symmetrical D-π-A/D-π-D thiazole-containing aromatic heterocyclic fluorescent compounds has unveiled potential applications in creating materials with specific photophysical and electrochemical properties, useful in various technological applications (Tao et al., 2013).

Chemical Synthesis and Methodology

Furthermore, methodologies for constructing chemical bonds and synthesizing structurally complex molecules using thiazole derivatives are crucial. Efficient construction of C–S and C–N bonds via metal-free reductive coupling represents an innovative approach in organic synthesis, providing a pathway to synthesize diverse benzo[d]thiazole derivatives with potential biological activity (Lin et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate group behaviors .

Mode of Action

This compound interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .

Biochemical Pathways

The affected pathway is the quorum sensing pathway . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This can lead to a reduction in behaviors such as biofilm formation and virulence production .

Pharmacokinetics

The compound has been shown to have promising quorum-sensing inhibitor activities with ic50 values of 1152 μg mL −1, 1822 μg mL −1, and 455 μg mL −1 . These values suggest that the compound may have good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the lasB quorum sensing system . This leads to a disruption in bacterial communication and coordination of behaviors, potentially reducing their virulence and ability to form biofilms .

Action Environment

Environmental factors can influence the action of this compound. For instance, the effectiveness of quorum sensing inhibitors can be influenced by factors such as the presence of other bacteria, the availability of nutrients, and the physical characteristics of the environment . .

Propriétés

IUPAC Name |

6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVSJNXHRWSYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682073 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215206-27-1 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)